2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate

Overview

Description

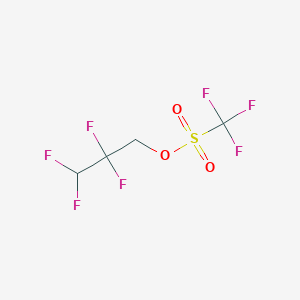

2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate: is a fluorinated organic compound with the molecular formula C4H3F7O3S and a molecular weight of 264.12 g/mol . It is known for its high reactivity and is often used in various chemical synthesis processes. The compound is characterized by the presence of both trifluoromethanesulfonate and tetrafluoropropyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with trifluoromethanesulfonic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

2,2,3,3-Tetrafluoropropanol+Trifluoromethanesulfonic anhydride→2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate+By-products

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution with an amine would yield a fluorinated amine derivative.

Scientific Research Applications

Organic Synthesis

TFOT is primarily utilized as a fluorinating agent in organic synthesis. Its ability to introduce fluorine atoms into organic substrates enhances their reactivity and stability, making it invaluable in the development of pharmaceuticals and agrochemicals. The trifluoromethanesulfonate group acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the efficient formation of new carbon-fluorine bonds.

Pharmaceutical Development

Fluorinated compounds often exhibit improved biological activity and metabolic stability. TFOT can facilitate the synthesis of fluorinated drug candidates by enabling the incorporation of fluorine into bioactive molecules. This can lead to enhanced pharmacokinetic properties and increased efficacy.

Materials Science

The unique properties imparted by fluorinated compounds make TFOT useful in materials science applications. Its ability to modify surface characteristics can enhance chemical inertness, thermal stability, and resistance to solvents and chemicals in various materials.

Agricultural Chemicals

In agrochemical formulations, TFOT can be used to synthesize fluorinated pesticides and herbicides that may offer improved efficacy and reduced environmental impact compared to their non-fluorinated counterparts.

Case Study 1: Pharmaceutical Applications

Research has demonstrated that incorporating fluorine via TFOT into certain drug candidates significantly enhances their metabolic stability. For instance, studies involving the synthesis of fluorinated analogs of existing medications have shown improved bioavailability and reduced degradation rates in biological systems.

Case Study 2: Agrochemical Innovations

In agrochemical research, TFOT has been employed to develop novel herbicides with enhanced selectivity and reduced toxicity to non-target species. The introduction of fluorine has been linked to improved herbicidal activity and longer-lasting effects in soil.

Safety Considerations

As a hazardous compound, TFOT poses several safety risks including toxicity upon ingestion and potential irritant effects upon contact with skin or inhalation. Proper safety protocols should be followed when handling this compound.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate primarily involves its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which makes the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the substitution of the trifluoromethanesulfonate group with other nucleophiles.

Comparison with Similar Compounds

- 2,2,3,3-Tetrafluoropropyl methanesulfonate

- 2,2,3,3-Tetrafluoropropyl tosylate

- 2,2,3,3-Tetrafluoropropyl triflate

Comparison: Compared to these similar compounds, 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a better leaving group than methanesulfonate or tosylate. This makes it more reactive in nucleophilic substitution reactions, providing higher yields and more efficient reactions.

Biological Activity

2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate (TFPT) is a fluorinated compound that has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article explores the biochemical properties, cellular effects, molecular mechanisms, and toxicity profiles of TFPT based on diverse research findings.

TFPT is characterized by its unique fluorinated structure, which enhances its reactivity and stability compared to non-fluorinated analogs. The presence of multiple fluorine atoms contributes to its lipophilicity and influences its interaction with biological molecules.

| Property | Value |

|---|---|

| Chemical Formula | C₃F₈O₃S |

| Molecular Weight | 256.8 g/mol |

| CAS Number | 6401-02-1 |

| Solubility | Soluble in organic solvents |

TFPT has shown significant interactions with various enzymes and proteins, particularly cytochrome P450 enzymes. These enzymes are vital for the metabolism of xenobiotics and endogenous compounds. The binding of TFPT to cytochrome P450 can lead to the formation of reactive intermediates, potentially modifying other biomolecules' structures and functions .

Enzyme Interactions

- Cytochrome P450: TFPT inhibits the activity of certain cytochrome P450 enzymes, affecting the metabolism of various substrates.

- Transcription Factors: It modulates gene expression by influencing transcription factors like NF-κB and AP-1, which are involved in inflammation and cell proliferation.

Cellular Effects

Studies indicate that TFPT affects several cellular processes:

- Cell Signaling Pathways: It influences pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered cellular responses.

- Gene Expression Modulation: TFPT can upregulate or downregulate genes associated with inflammatory responses and cell growth.

Molecular Mechanisms

The primary mechanisms through which TFPT exerts its biological effects include:

- Enzyme Binding: TFPT binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities.

- Reactive Intermediate Formation: The interaction with cytochrome P450 can produce reactive metabolites that may have distinct biological activities .

Toxicity Profile

The toxicity of TFPT varies significantly with dosage and exposure duration:

- Low Doses: Minimal toxicity is observed; primarily affects specific biochemical pathways.

- High Doses: Induces toxic effects such as hepatotoxicity and nephrotoxicity in animal models. Studies have shown that excessive exposure can lead to significant organ damage .

Case Studies

A recent study utilizing zebrafish models highlighted the developmental toxicity associated with fluorinated compounds similar to TFPT. The benchmark concentration for developmental toxicity was identified at 7.48 μM for related substances, indicating a need for further investigation into TFPT's effects on developmental processes in vertebrates .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate for high yield and purity?

- Methodological Answer : The synthesis typically involves reacting 2,2,3,3-tetrafluoropropanol with trifluoromethanesulfonic anhydride under controlled conditions. Key steps include:

- Using a non-nucleophilic base (e.g., triethylamine) to scavenge protons and drive the reaction .

- Monitoring reaction progress via thin-layer chromatography (TLC) to detect intermediates and byproducts .

- Purifying the product via column chromatography or fractional distillation, ensuring removal of unreacted starting materials and salts (e.g., triethylammonium chloride) .

Q. What analytical techniques are essential for characterizing this compound in preliminary studies?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is indispensable for confirming the presence and environment of fluorine atoms, while ¹H/¹³C NMR resolves alkyl chain and triflate group structures .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies characteristic S=O (1350–1450 cm⁻¹) and C-F (1000–1300 cm⁻¹) stretches .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use flame-resistant lab coats, nitrile gloves, and eye protection due to its flammability and corrosive triflate group .

- Conduct reactions in fume hoods to mitigate inhalation risks, as trifluoromethanesulfonate esters may release toxic fumes (e.g., HF) upon decomposition .

- Store in airtight containers under inert gas (argon/nitrogen) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does the electron-withdrawing triflate group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The triflate group acts as a superior leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Researchers should:

- Compare reaction rates with other leaving groups (e.g., tosylates) using kinetic studies .

- Optimize catalyst systems (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to enhance turnover frequency .

- Advanced Tip : Use DFT calculations to model transition states and predict regioselectivity .

Q. What are the decomposition pathways of this compound under thermal or hydrolytic stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify mass loss at elevated temperatures to identify decomposition thresholds .

- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 1–14) and analyze products via LC-MS. Fluoride ion-selective electrodes can detect HF release .

- Mechanistic Insight : Hydrolysis likely proceeds via nucleophilic attack on the sulfur atom, forming triflic acid and fluorinated alcohols .

Q. How can computational modeling predict its solvation behavior in fluorinated solvents?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Parameterize force fields using quantum mechanics (QM) data (e.g., partial charges from DFT) to study solute-solvent interactions .

- QSAR Models : Correlate logP values (measured via shake-flask method) with solubility in perfluorinated ethers .

Q. How to resolve contradictions in reported spectroscopic data for similar trifluoromethanesulfonate esters?

- Methodological Answer :

- Comparative Analysis : Compile ¹⁹F NMR chemical shifts from literature for structurally analogous compounds (e.g., 2,2,2-trifluoroethyl triflate) to establish benchmarking criteria .

- Isotopic Labeling : Use ¹³C-labeled analogs to distinguish overlapping signals in crowded spectra .

Q. What role does this compound play in designing fluorinated ionic liquids or surfactants?

- Methodological Answer :

Properties

IUPAC Name |

2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O3S/c5-2(6)3(7,8)1-14-15(12,13)4(9,10)11/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWSZHMBICDPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396477 | |

| Record name | 1H,1H,3H-Perfluoropropyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6401-02-1 | |

| Record name | 1H,1H,3H-Perfluoropropyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-tetrafluoropropyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.